molecular formula C10H14N5NaO3 B10858767 Sodium penciclovir

Sodium penciclovir

Cat. No.: B10858767
M. Wt: 275.24 g/mol
InChI Key: NMQFQBOIHUIALG-UHFFFAOYSA-M
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Description

Sodium penciclovir is a sodium salt form of penciclovir, a guanosine analogue antiviral drug. Penciclovir is primarily used for the treatment of herpesvirus infections, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is known for its low toxicity and good selectivity, making it a preferred choice for topical treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penciclovir involves several steps. One common method includes the alkylation of 2-amino-6-chloropurine with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain. This is followed by decarboxylation in a methanol solution of sodium methoxide and ester exchange to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine. The product is then reduced using sodium borohydride to generate 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine, which is finally hydrolyzed under acidic conditions to obtain penciclovir .

Industrial Production Methods

For industrial production, penciclovir is dissolved in a sodium hydroxide solution, and the pH is regulated to form sodium penciclovir. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium penciclovir undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.

    Substitution: It can undergo substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is frequently used as a reducing agent.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of penciclovir, which can have different antiviral properties.

Scientific Research Applications

Sodium penciclovir has a wide range of applications in scientific research:

Mechanism of Action

Sodium penciclovir is inactive in its initial form. Within virally infected cells, viral thymidine kinase phosphorylates penciclovir to its monophosphate form. Cellular kinases then add two more phosphate groups, producing the active penciclovir triphosphate. This activated form inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell. The selectivity of penciclovir is due to its higher affinity for viral DNA polymerase compared to human DNA polymerases .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another guanosine analogue antiviral drug, widely used for herpesvirus infections.

    Famciclovir: A prodrug of penciclovir with improved oral bioavailability.

Uniqueness

The primary difference between penciclovir and acyclovir is the longer intracellular half-life of penciclovir triphosphate, which allows for higher concentrations within the cell. Famciclovir, being a prodrug, is converted into penciclovir in the body, offering better oral bioavailability .

Properties

Molecular Formula

C10H14N5NaO3

Molecular Weight

275.24 g/mol

IUPAC Name

sodium;2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-6-olate

InChI

InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1

InChI Key

NMQFQBOIHUIALG-UHFFFAOYSA-M

Canonical SMILES

C1=NC2=C(N1CCC(CO)CO)N=C(N=C2[O-])N.[Na+]

Origin of Product

United States

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